molecular formula C24H30O4 B12702522 Gancaonin R CAS No. 134958-53-5

Gancaonin R

Cat. No.: B12702522
CAS No.: 134958-53-5
M. Wt: 382.5 g/mol
InChI Key: QFAPONVNJTUMHF-UHFFFAOYSA-N
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Description

Gancaonin R is a naturally occurring compound belonging to the class of organic compounds known as stilbenes. Stilbenes are characterized by a 1,2-diphenylethylene moiety. It has been detected in herbs and spices and is known for its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

. Specific synthetic routes and reaction conditions for Gancaonin R are not extensively documented in the literature.

Industrial Production Methods

Industrial production methods for this compound are not well-established due to its natural occurrence in Glycyrrhiza uralensis. Extraction from the plant material remains the primary method of obtaining this compound .

Chemical Reactions Analysis

Types of Reactions

Gancaonin R undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the 1,2-diphenylethylene moiety .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydro derivatives .

Properties

CAS No.

134958-53-5

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

5-[2-(3,4-dihydroxyphenyl)ethyl]-4,6-bis(3-methylbut-2-enyl)benzene-1,3-diol

InChI

InChI=1S/C24H30O4/c1-15(2)5-9-19-18(11-7-17-8-12-21(25)24(28)13-17)20(10-6-16(3)4)23(27)14-22(19)26/h5-6,8,12-14,25-28H,7,9-11H2,1-4H3

InChI Key

QFAPONVNJTUMHF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)O)CC=C(C)C)CCC2=CC(=C(C=C2)O)O)C

melting_point

142 - 144 °C

physical_description

Solid

Origin of Product

United States

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